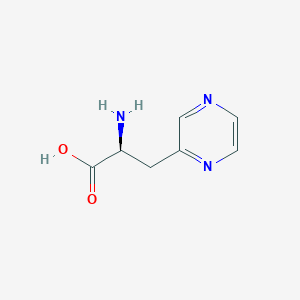

3-Pyrazinylalanine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-pyrazin-2-ylpropanoic acid |

InChI |

InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-4-9-1-2-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m0/s1 |

InChI Key |

JNNCNURVELPUNP-LURJTMIESA-N |

Isomeric SMILES |

C1=CN=C(C=N1)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CN=C(C=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyrazinylalanine and Its Integration into Complex Biomolecules

Asymmetric Synthesis Strategies for 3-Pyrazinylalanine Enantiomers

The biological function of peptides is exquisitely dependent on the stereochemistry of their constituent amino acids. Therefore, access to enantiomerically pure L- and D-3-Pyrazinylalanine is paramount. Asymmetric synthesis provides the most reliable route to these chiral building blocks, avoiding the often inefficient and challenging resolution of racemic mixtures.

Chiral auxiliary-based methods are a cornerstone of asymmetric amino acid synthesis. These strategies involve the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which directs a subsequent stereoselective transformation.

Schöllkopf's bis-lactim ether method is a classic and highly effective example used for the synthesis of various non-canonical amino acids, including this compound. The process begins with a chiral template, typically the bis-lactim ether of cyclo(L-Val-Gly). The key steps are:

Deprotonation: The glycine-derived Cα-proton is highly acidic and can be selectively removed by a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to form a planar, nucleophilic enolate.

Stereoselective Alkylation: The bulky isopropyl group of the valine residue effectively shields one face of the enolate. The introduction of an electrophilic pyrazine (B50134) source, such as 2-(bromomethyl)pyrazine (B1281218), results in alkylation occurring exclusively from the less sterically hindered face. This step establishes the desired stereocenter with high diastereoselectivity.

Hydrolysis: Mild acidic hydrolysis (e.g., with 0.1 M HCl) cleaves the bis-lactim ether, releasing the target L-3-Pyrazinylalanine (typically as its methyl ester) and recovering the chiral auxiliary (L-valine methyl ester), which can be recycled.

By starting with the cyclo(D-Val-Gly) auxiliary, the corresponding D-enantiomer of this compound can be synthesized with equal efficiency.

| Step | Reagent/Condition | Purpose | Outcome |

| 1. Auxiliary Formation | L-Valine, Glycine (B1666218) | Prepare the chiral template | cyclo(L-Val-Gly) bis-lactim ether |

| 2. Deprotonation | n-BuLi, THF, -78 °C | Generate a planar enolate | Stereochemically defined nucleophile |

| 3. Alkylation | 2-(Bromomethyl)pyrazine | Introduce the pyrazinyl side chain | Diastereoselective C-C bond formation |

| 4. Hydrolysis | Dilute HCl | Cleave the product and auxiliary | L-3-Pyrazinylalanine methyl ester (>95% ee) |

Beyond the Schöllkopf method, other powerful strategies for stereoselective alkylation have been developed. These often rely on different chiral auxiliaries or catalytic systems.

Evans' Oxazolidinone Auxiliaries: This approach utilizes chiral N-acyloxazolidinones. The auxiliary is first acylated with bromoacetic anhydride (B1165640), followed by substitution with an amine to form an N-glycyl derivative. Deprotonation with a base like sodium hexamethyldisilazide (NaHMDS) and subsequent alkylation with 2-(bromomethyl)pyrazine proceeds with high diastereoselectivity, again controlled by the steric hindrance of the auxiliary. Cleavage, often with lithium hydroxide, yields the desired enantiomer of this compound.

Asymmetric Phase-Transfer Catalysis (PTC): This catalytic method is highly attractive for its operational simplicity. A glycine Schiff base, such as the benzophenone (B1666685) imine of glycine ethyl ester, is alkylated with 2-(bromomethyl)pyrazine in a biphasic system. A chiral phase-transfer catalyst, typically a derivative of a Cinchona alkaloid, complexes with the enolate, shuttling it into the organic phase and creating a chiral environment that directs the alkylation to produce an enantioenriched product.

Functional Group Protection and Deprotection Strategies for this compound

Nα-Protection: The most common amino-protecting groups are the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, which is the standard for SPPS, and the acid-labile Boc (tert-butyloxycarbonyl) group, used in both SPPS and solution-phase synthesis.

Cα-Protection: In solution-phase synthesis, simple alkyl esters (e.g., methyl or ethyl esters) are used. In SPPS, the C-terminal carboxyl group is anchored to the solid support via a linker, serving as both a protecting group and a handle for purification.

Side-Chain Protection: A key advantage of this compound is the chemical stability of its pyrazine side chain. The pyrazine ring is an electron-deficient heterocycle and is not susceptible to oxidation or electrophilic attack under standard peptide synthesis conditions. It is stable to the repetitive acid (e.g., Trifluoroacetic acid for Boc deprotection) and base (e.g., piperidine (B6355638) for Fmoc deprotection) treatments. Therefore, the side chain of this compound does not require protection, simplifying the synthetic design and reducing the number of steps required for peptide assembly.

| Protecting Group | Functional Group | Cleavage Condition | Primary Application |

| Fmoc | α-Amino | 20% Piperidine in DMF | Fmoc-SPPS |

| Boc | α-Amino | Strong acid (e.g., neat TFA) | Boc-SPPS, Solution-Phase |

| Methyl/Ethyl Ester | α-Carboxyl | Saponification (e.g., NaOH) | Solution-Phase |

| Resin Linker | α-Carboxyl | Varies (e.g., TFA, HF) | SPPS |

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Coupling Techniques for this compound Incorporation

Incorporating Nα-protected this compound into a growing peptide chain is achieved by activating its free carboxyl group to facilitate amide bond formation.

The coupling of Fmoc-3-Pyrazinylalanine-OH is generally efficient. The side chain is not exceptionally bulky and does not present significant steric hindrance near the reaction center. Standard coupling reagents are highly effective.

Coupling Reagents: Carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide) combined with additives such as HOBt (Hydroxybenzotriazole) or Oxyma Pure® are commonly used. Uronium/aminium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high reactivity and rapid coupling times, which are beneficial for minimizing side reactions.

Racemization Control: Racemization is a potential risk during the activation step of any chiral amino acid. The use of urethane-based Nα-protecting groups (Fmoc or Boc) significantly suppresses this side reaction by disfavoring the formation of a planar, achiral oxazolone (B7731731) intermediate. Furthermore, the inclusion of additives like HOBt or Oxyma Pure® reacts with the activated ester to form a less reactive intermediate that is resistant to racemization but still sufficiently reactive for aminolysis. For this compound, standard protocols are typically sufficient to maintain high enantiomeric integrity (>99%).

| Coupling Reagent | Class | Key Feature | Racemization Risk |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective and reliable | Low with additive |

| HBTU | Uronium Salt | Fast and efficient | Low |

| HATU | Aminium Salt | Highly reactive, good for hindered couplings | Very Low |

The choice of solid support (resin and linker) is determined by the desired C-terminal functionality of the final peptide. Fmoc-3-Pyrazinylalanine-OH is compatible with all common resins used in Fmoc-SPPS.

Wang Resin: This is the most common support for synthesizing peptides with a C-terminal carboxylic acid. The peptide is linked via a p-alkoxybenzyl ester bond, which is cleaved under strong acidic conditions (e.g., 95% TFA) during the final deprotection and cleavage step.

Rink Amide Resin: This resin is used to produce peptides with a C-terminal amide (carboxamide). The linker is acid-labile, and cleavage with a standard TFA cocktail releases the peptide amide.

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive. It allows the attachment of the first amino acid with minimal risk of racemization and enables the cleavage of the completed peptide under very mild acidic conditions (e.g., 1-2% TFA in DCM). This is particularly useful for synthesizing protected peptide fragments that can be used in subsequent solution-phase segment condensations.

The robust, unreactive nature of the pyrazine side chain ensures full compatibility with the cleavage cocktails (typically TFA-based with scavengers like water, triisopropylsilane, and ethanedithiol) used with these resins.

Application of 3 Pyrazinylalanine in Peptide and Protein Engineering for Mechanistic Probes

Design Principles for Incorporating 3-Pyrazinylalanine into Peptide Scaffolds

The strategic incorporation of this compound into peptide sequences is guided by specific design principles aimed at probing and modulating peptide structure and function.

A primary application of this compound is the rational substitution of natural aromatic amino acids like Phenylalanine (Phe) and Tryptophan (Trp). This approach is based on the distinct electronic nature of the pyrazine (B50134) ring compared to the phenyl or indole (B1671886) rings. The pyrazine ring is electron-deficient, which contrasts with the electron-rich nature of the aromatic systems in Phenylalanine and Tryptophan. vulcanchem.com This difference in electrostatic potential can be exploited to investigate the importance of π-π stacking and cation-π interactions in peptide folding and receptor binding. nih.gov

For instance, studies on somatostatin (B550006) analogs have demonstrated that replacing Phenylalanine with this compound can provide valuable insights into the nature of receptor interactions. nih.gov Molecular modeling and experimental data have shown that while the pyrazine ring may not be a suitable replacement in all contexts, its unique properties can help to clarify the specific roles of aromatic residues in stabilizing bioactive conformations. nih.gov The ability to use computational methods, such as Spartan 3-21G MO analysis, has been instrumental in predicting the outcomes of such substitutions and explaining structure-activity relationships (SARs). nih.gov

The position of this compound substitution within a peptide chain has a profound impact on the resulting conformation. The introduction of this residue can induce specific secondary structures, such as β-turns, which are critical for biological activity in many peptides. nih.gov The electron-deficient character of the pyrazine ring influences the peptide backbone, promoting conformations that might not be favored with natural aromatic residues. vulcanchem.com

Nuclear magnetic resonance (NMR) studies have been pivotal in elucidating these conformational changes. vulcanchem.comcdnsciencepub.com For example, in analogs of D-Trp⁸-somatostatin-14, placing this compound at position 6 was found to induce a β-turn structure. vulcanchem.com This was stabilized by an edge-to-face interaction with the Phenylalanine at position 11. vulcanchem.com This conformational constraint led to a significant increase in receptor binding affinity. vulcanchem.com The chirality of surrounding amino acids can also unexpectedly influence the NMR spectra of peptides containing this compound, highlighting the subtle interplay of factors that determine the final three-dimensional structure. nih.gov

The ability to dictate peptide conformation through positional substitution of this compound makes it a powerful tool for designing peptides with enhanced stability and receptor selectivity. mdpi.com

Creation of Peptide Analogs and Mimetics Containing this compound

The synthesis of peptide analogs incorporating this compound has been a fruitful area of research, with somatostatin analogs serving as a prominent example.

Somatostatin (SRIF-14) and its analogs are a cornerstone of research into the application of this compound. nih.govacs.org Early studies involving alanine (B10760859) scanning suggested that Phenylalanine residues at positions 6 and 11 were crucial for the binding of somatostatin to its receptors. nih.gov However, subsequent research involving the replacement of these residues with this compound and other modifications led to a revised understanding. It was discovered that these aromatic side chains primarily interact with each other to stabilize the bioactive conformation of the peptide, rather than directly interacting with the receptor. nih.gov

Specifically, NMR studies demonstrated that Phe¹¹ shields Phe⁶ in a "herringbone" arrangement. nih.gov The substitution of Phe⁶ with this compound was shown to be shielded by Phe¹¹, and this interaction was critical for maintaining the bioactive conformation. acs.org These findings were supported by the binding affinities (Ki values) of the synthesized analogs. acs.org Interestingly, the replacement of Phe⁷ with this compound resulted in an analog that did not bind to the somatostatin receptors, suggesting a repulsive interaction. nih.gov

These detailed investigations into somatostatin analogs highlight how this compound can be used as a probe to dissect the intricate structure-function relationships of bioactive peptides. The data gathered from these studies provide valuable information for the rational design of novel therapeutic agents with improved properties. acs.org

Table 1: Research Findings on Somatostatin Analogs with this compound

| Analog | Substitution | Key Finding | Reference |

|---|---|---|---|

| [Pyz⁶, D-Trp⁸]-SRIF-14 | Phe⁶ → Pyz | Pyz⁶ is shielded by Phe¹¹, supporting the role of Phe¹¹ in stabilizing the bioactive conformation through π-bonding or edge-to-face interactions. | nih.govacs.org |

| [Pyz¹¹, D-Trp⁸]-SRIF-14 | Phe¹¹ → Pyz | The binding affinity was comparable to the Pyz⁶ analog, suggesting that the interactions between Phe¹¹ and Phe⁶, and between Phe⁶ and the receptor, have a similar impact on binding. | acs.org |

| [Pyz⁷, D-Trp⁸]-SRIF-14 | Phe⁷ → Pyz | This analog did not bind to the SRIF-14 receptors, indicating a likely repulsive interaction with the receptor. | nih.govacs.org |

Beyond somatostatin, this compound has been incorporated into other bioactive peptide conjugates to investigate their mechanisms of action. The synthesis of such conjugates often involves solid-phase peptide synthesis (SPPS), where a protected form of this compound, such as Fmoc-L-pyrazinylalanine, is used. acs.org This methodology allows for the precise placement of the unnatural amino acid within the peptide sequence.

The development of peptide-drug conjugates (PDCs) is an area where such modifications are particularly relevant. mdpi.com By creating conjugates, researchers can study how the peptide component targets specific cells or tissues, and how the inclusion of a non-natural amino acid like this compound influences this process. The unique properties of the pyrazine ring can be used to modulate the stability, conformation, and ultimately the biological activity of the conjugate. mdpi.com

The creation of these novel peptide conjugates provides powerful tools for mechanistic inquiry in various fields, from endocrinology to oncology. The ability to fine-tune the properties of bioactive peptides through the rational incorporation of this compound continues to be a valuable strategy in peptide and protein engineering.

Investigative Studies on Molecular Recognition and Ligand Receptor Interactions Through 3 Pyrazinylalanine Analogs

Elucidation of Binding Affinities and Kinetics of 3-Pyrazinylalanine-Containing Ligands

Understanding the binding characteristics of a ligand is fundamental to drug design and molecular pharmacology. This involves quantifying not only the strength of the interaction (affinity) but also the rates at which the ligand associates and dissociates from its receptor.

Competition binding assays are a cornerstone for determining the affinity of a new ligand for a receptor. These assays measure how effectively the test ligand competes with a known radiolabeled ligand for binding to the receptor. The resulting data are often expressed as an inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher binding affinity.

In a key study, analogs of D-Trp⁸-somatostatin-14 (D-Trp⁸-SRIF-14) were synthesized, in which the phenylalanine (Phe) residues at positions 6, 7, and 11 were individually replaced with L-3-Pyrazinylalanine (Pyz). acs.orgnih.gov The binding affinities of these new congeners for human somatostatin (B550006) receptors hSST2 and hSST4 were determined. acs.orgnih.gov

The results demonstrated a significant sensitivity to the position of the Pyrazinylalanine substitution. acs.orgnih.gov The parent compound, D-Trp⁸-SRIF-14, showed high affinity for hSST2 (Kᵢ = 0.05 nM) and moderate affinity for hSST4 (Kᵢ = 3.8 nM). acs.org When Phe⁶ was replaced with Pyz, the resulting analog, [Pyz⁶, D-Trp⁸]-SRIF-14, displayed a dramatic loss of affinity for hSST2 (Kᵢ = 4.1 nM) but, interestingly, a slight increase in affinity for hSST4 (Kᵢ = 2.6 nM). acs.org A similar, though less pronounced, effect was observed for the [Pyz¹¹, D-Trp⁸]-SRIF-14 analog, which also had a Kᵢ of 4.1 nM at hSST2. acs.org Most strikingly, the substitution at position 7, creating [Pyz⁷, D-Trp⁸]-SRIF-14, completely abolished binding at both receptor subtypes, with Kᵢ values greater than 10,000 nM. acs.orgnih.gov

| Compound | Kᵢ (nM) at hSST2 | Kᵢ (nM) at hSST4 |

|---|---|---|

| D-Trp⁸-SRIF-14 | 0.05 | 3.8 |

| [Pyz⁶, D-Trp⁸]-SRIF-14 | 4.1 | 2.6 |

| [Pyz¹¹, D-Trp⁸]-SRIF-14 | 4.1 | > 1000 |

| [Pyz⁷, D-Trp⁸]-SRIF-14 | > 10000 | > 10000 |

Data sourced from Neelamkavil et al., J Med Chem, 2005. acs.org

While binding affinity (Kᵢ) describes the equilibrium state of a ligand-receptor interaction, kinetic analysis provides deeper insight into the dynamic process of binding. mdpi.com It dissects the interaction into two key parameters: the association rate constant (kₐ or kₒₙ), which measures how quickly the ligand binds to the receptor, and the dissociation rate constant (kₔ or kₒff), which measures how quickly the ligand separates from the receptor. mdpi.comnih.gov The ratio of these two rates (kₔ/kₐ) is equal to the equilibrium dissociation constant (Kₔ), a measure of affinity. nih.gov Techniques such as surface plasmon resonance (SPR) are commonly used to measure these rates in real-time. nih.gov

For the specific this compound-containing somatostatin analogs discussed, detailed kinetic analyses of their association and dissociation rates at hSST2 or hSST4 are not available in the cited literature. The primary research focused on determining the equilibrium binding affinities. acs.orgnih.gov Such kinetic studies would be a valuable future direction to understand whether the observed changes in affinity are driven by a slower "on-rate" or a faster "off-rate," providing a more complete picture of the binding event.

Mechanistic Probes of Ligand-Receptor Interaction Surfaces

The pyrazinyl moiety of this compound, with its nitrogen heteroatoms, differs significantly from the simple hydrocarbon ring of phenylalanine. This difference can be exploited to probe the nature of the binding pocket.

Ligand-receptor binding is governed by a combination of forces, including hydrophobic interactions and electrostatic interactions (like hydrogen bonds and π-stacking). Current time information in Bangalore, IN.researchgate.net The pyrazine (B50134) ring is more polar and a poorer hydrogen bond acceptor than a benzene (B151609) ring, and its electron-deficient nature alters its capacity for π–π interactions.

Studies on somatostatin analogs suggest that the interaction between the aromatic side chains of Phe⁶ and Phe¹¹ is crucial for stabilizing the peptide's bioactive conformation. acs.orgnih.gov This interaction is believed to be a "herringbone" or edge-to-face aromatic interaction. acs.org Replacing Phe⁶ with Pyz disrupts this stabilizing interaction, contributing to the ~80-fold loss in affinity at the hSST2 receptor. acs.org Furthermore, the data indicate that the Phe⁶ side chain itself interacts directly with the receptor via its π-bond. nih.gov The introduction of the electron-deficient pyrazine ring likely weakens this favorable interaction. acs.org

The complete loss of binding for the [Pyz⁷, D-Trp⁸]-SRIF-14 analog suggests a powerful repulsive interaction, which could be either steric or electrostatic in nature. nih.gov This indicates that the binding pocket around position 7 is extremely sensitive to the electronic and structural properties of the amino acid side chain. Previous computational work had already suggested that the inability of a pyrazine ring to bind certain receptor pockets could be explained by unfavorable electrostatic potentials. acs.orgnih.gov

The size and shape of a ligand and its receptor create steric constraints that dictate how they can fit together. mdpi.comdntb.gov.ua The incorporation of an amino acid like this compound can alter the conformational preferences of a peptide, influencing its ability to adopt the specific three-dimensional shape required for receptor binding. mdpi.comresearchgate.net

In the context of somatostatin, the bioactive conformation is a β-turn structure stabilized by cross-strand interactions. acs.org The substitution of Phe⁶ or Phe¹¹ with Pyz was designed specifically to probe these interactions. The resulting loss of affinity supports the model that these residues are critical for maintaining the structural integrity of the peptide's active shape. acs.orgnih.gov The dramatic failure of the Pyz⁷ analog to bind suggests that the pyrazinyl group at this position induces a conformation that is incompatible with the receptor's binding site or introduces a severe steric clash with the receptor surface. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 Pyrazinylalanine Derivatives

Systematic Modification of 3-Pyrazinylalanine within Peptide Sequences

Positional scanning is a method used to optimize peptide sequences by systematically substituting each position with other amino acids to identify residues that enhance activity. genscript.comgenscript.com A related and widely used technique is alanine (B10760859) scanning, where individual amino acid residues are replaced by alanine to determine the importance of their side chains to the protein's function or stability. wikipedia.org

A practical application of these principles was demonstrated in studies of d-Trp⁸-Somatostatin-14 (d-Trp⁸-SRIF-14), a peptide analog. acs.org Initial alanine scan studies from the 1970s had suggested that the Phenylalanine residues at positions 6 (Phe⁶) and 11 (Phe¹¹) were critical for the binding of somatostatin (B550006) to its receptors. acs.org To further investigate the specific roles of these aromatic residues, researchers synthesized analogs of d-Trp⁸-SRIF-14 where Phe⁶, Phe⁷, and Phe¹¹ were individually replaced with l-3-Pyrazinylalanine (Pyz). acs.orgnih.gov This systematic substitution is a form of positional scanning designed to probe the electronic and steric requirements at these specific locations within the peptide sequence.

The study measured the binding affinities (Ki) of these new analogs at the human somatostatin receptors hSST2 and hSST4. The results showed that replacing Phe⁶ or Phe¹¹ with Pyz led to a significant decrease in binding affinity at the hSST2 receptor compared to the parent compound. acs.org Conversely, the replacement of Phe⁷ with Pyz resulted in a near-complete loss of binding. acs.org These findings highlight the critical and position-dependent role of the aromatic side chain's specific chemical nature in receptor interaction.

| Peptide Analog | Ki (nM) at hSST2 |

|---|---|

| d-Trp⁸-SRIF-14 (Parent Compound) | 0.07 |

| [Pyz⁶, d-Trp⁸]-SRIF-14 | 1.0 |

| [Pyz⁷, d-Trp⁸]-SRIF-14 | >1000 |

| [Pyz¹¹, d-Trp⁸]-SRIF-14 | 1.0 |

Data sourced from a study on somatostatin analogs. acs.org A lower Ki value indicates higher binding affinity.

The effects of incorporating this compound are best understood when compared with both natural aromatic amino acids and other unnatural analogs. The pyrazine (B50134) ring of this compound is electron-deficient and differs significantly from the electron-rich indole (B1671886) ring of Tryptophan or the phenyl ring of Phenylalanine. acs.orgnih.gov

In the somatostatin analogs, the replacement of Phenylalanine with this compound demonstrated the importance of the side chain's electronic properties. acs.org Phenylalanine at position 11 (Phe¹¹) is believed to stabilize the peptide's bioactive conformation through π-bonding or edge-to-face aromatic interactions with Phe⁶. acs.orgnih.gov The this compound residue, lacking a π-donor capability, is unable to effectively participate in this stabilizing interaction, leading to a lower binding affinity for the [Pyz¹¹] analog. acs.org

Studies on other peptides using a variety of unnatural aromatic amino acids have shown that such electronic tuning can systematically alter peptide properties. For example, incorporating electron-rich aromatic amino acids like 4-amino-phenylalanine can favor the formation of cis amide bonds with proline, while electron-poor residues like 4-nitro-phenylalanine favor the trans conformation. nih.gov Similarly, the introduction of bulky, hydrophobic unnatural residues like 2-naphthyl-L-alanine has been used to increase the hydrophobicity and proteolytic stability of antimicrobial peptides. nih.gov The specific properties of this compound—its defined geometry, hydrogen bonding capability via the nitrogen atoms, and distinct electronic character—offer a unique tool for modulating peptide structure and function compared to other natural or unnatural amino acids. acs.org

Impact of this compound on Conformational Dynamics of Peptides

Secondary structures like α-helices and β-turns are critical for a peptide's biological function and are stabilized by specific hydrogen bonding patterns and dihedral angles. libretexts.orgwikipedia.org The bioactive conformation of somatostatin and its analogs involves a crucial β-turn around the pharmacophore region (residues 7-10). researchgate.net

In the study of d-Trp⁸-SRIF-14, NMR spectroscopy confirmed that the replacement of Phe¹¹ with Pyz¹¹ disrupted a key structural feature. The data supported the hypothesis that Phe¹¹ shields Phe⁶ and stabilizes the bioactive β-turn conformation. acs.orgnih.gov Because this compound at position 11 cannot replicate this stabilizing interaction, its incorporation leads to a less favorable conformation for receptor binding. acs.org The dramatic loss of activity in the [Pyz⁷] analog suggests that the specific aromatic character of Phe⁷ is essential for maintaining the turn structure or for direct interaction with the receptor within that turn. acs.org The ability of amino acid side chains to influence turn formation is a well-documented phenomenon, with specific residues being recognized as strong turn inducers or breakers. nih.gov

The conformational flexibility of a peptide chain is largely determined by the rotational freedom around the bonds of the alpha-carbon. msu.edu Aromatic side chains can further influence flexibility through steric hindrance and non-covalent interactions.

Correlation of Structural Attributes of this compound with Biological Activity Profiles

The ultimate goal of SAR and SPR studies is to draw clear correlations between specific structural features and the observed biological activity. wikipedia.orgcollaborativedrug.com For this compound, its distinct structural attributes are directly linked to its effects on peptide function.

The key structural features of this compound are its aromatic pyrazine ring containing two nitrogen atoms. This structure confers several properties distinct from natural aromatic amino acids like Phenylalanine or Tyrosine:

Electrostatic Potential: Molecular orbital calculations have shown that the pyrazine ring has a different electrostatic potential compared to the benzene (B151609) or indole rings of natural amino acids. acs.orgnih.gov This directly impacts its ability to engage in favorable electrostatic or aromatic (π-π or CH/π) interactions with a receptor or other residues within the peptide.

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a property not available to Phenylalanine. This allows for potential interactions that could either stabilize or destabilize specific peptide conformations.

π-Bonding Capability: The pyrazine ring is a poor π-donor compared to Phenylalanine. acs.org

In the case of the somatostatin analogs, the correlation is clear: at position 11, the ability to form a stabilizing aromatic interaction with Phe⁶ is critical for high-affinity binding to the hSST2 receptor. acs.org Phenylalanine is effective in this role. This compound, lacking the necessary π-donor capability, is not. acs.orgnih.gov This results in a more than 10-fold reduction in binding affinity. At position 7, the substitution of Phenylalanine with this compound is even more detrimental, abolishing binding almost entirely, which indicates an even more stringent requirement for the specific physicochemical properties of Phenylalanine at that site. acs.org These findings demonstrate a direct and predictable link between the molecular structure of the incorporated amino acid and the biological activity of the resulting peptide.

Computational and Theoretical Approaches in 3 Pyrazinylalanine Research

Molecular Modeling and Docking Studies of 3-Pyrazinylalanine-Containing Ligands

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a peptide containing this compound, might bind to its receptor. These methods are crucial for understanding the structural basis of molecular recognition and for designing new therapeutic agents.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. chemmethod.comnih.gov For instance, studies on somatostatin (B550006) analogues have shown that replacing Phenylalanine at position 6 with this compound can significantly enhance receptor binding affinity. vulcanchem.com Molecular modeling suggested that the pyrazine (B50134) ring of this compound could be shielded by Phenylalanine at position 11 through aromatic edge-to-face interactions, stabilizing the bioactive conformation required for receptor binding. nih.gov

Docking studies help to visualize and analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern the stability of the ligand-receptor complex. nih.govmdpi.com For example, the flat geometry of the pyrazine ring allows for optimal insertion into hydrophobic pockets within a receptor, avoiding the steric clashes that might occur with bulkier aromatic groups. vulcanchem.com The binding modes predicted by docking can explain why certain modifications to a peptide sequence lead to enhanced or diminished biological activity. mdpi.com

| Analogue | Modification | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Wild-Type (D-Trp⁸-somatostatin-14) | Phe⁶ | sst₂ | 2.1 |

| Analogue 1 | Phe⁶ → this compound | sst₂ | 0.8 |

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the receptor over time. cresset-group.comresearchgate.net MD simulations can assess the stability of the predicted binding poses obtained from docking. nih.gov By simulating the movement of atoms over a period of time, researchers can identify low-energy, stable conformations of this compound-containing peptides. mun.camdpi.com

Quantum Mechanical Calculations to Elucidate Electronic Properties

Quantum mechanical (QM) calculations provide a detailed description of the electronic structure of a molecule, which is fundamental to its chemical properties and interactions. scholarsresearchlibrary.comrobocoast.eu These methods are used to compute various electronic properties of this compound that govern its behavior in biological systems.

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). readthedocs.ioavogadro.ccresearchgate.net For this compound, the electron-deficient nature of the pyrazine ring creates a distinct electrostatic profile. vulcanchem.com QM calculations, such as those using the Spartan 3-21G MO method, have been instrumental in explaining structure-activity relationships (SARs). nih.gov

These calculations have demonstrated that the pyrazine ring can act as both a hydrogen-bond acceptor at its nitrogen atoms and, when protonated, as a hydrogen-bond donor. vulcanchem.com This dual functionality allows for specific interactions with amino acid residues in a receptor, such as aspartate. The analysis of electrostatic potentials has been used to explain why certain aromatic rings can fit into a binding pocket while others, like pyrazine in some contexts, might experience repulsive interactions. nih.gov

QM methods are also used for energy minimization to find the most stable three-dimensional structure of a molecule. scholarsresearchlibrary.com By calculating the energy of different conformations, researchers can predict the preferred geometry of this compound and its containing peptides. This is crucial for understanding how the amino acid influences the peptide's backbone conformation. The electron-deficient pyrazine ring, for instance, has been shown to induce a dipole moment that affects the local peptide structure. vulcanchem.com Conformational analysis via QM helps to rationalize the structural constraints imposed by incorporating this non-natural amino acid into a peptide chain.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.comcrpsonline.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govmdpi.com

These analyses involve aligning a set of molecules and calculating their steric and electrostatic fields (in CoMFA), as well as other properties like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA). nih.govrsc.org Statistical methods, such as Partial Least Squares (PLS), are then used to create a model that correlates these fields with the observed biological activity. mdpi.com The predictive power of these models is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). nih.govrsc.org

For derivatives of this compound, QSAR and CoMFA/CoMSIA studies can provide invaluable guidance for designing new compounds with improved potency. nih.gov The graphical output of these analyses, in the form of contour maps, highlights regions where modifications to the molecular structure are likely to enhance or decrease activity. For example, a CoMFA steric contour map might show areas where bulky substituents are favorable (green contours) or unfavorable (yellow contours) for activity. Similarly, electrostatic contour maps indicate where positive (blue contours) or negative (red contours) charges would be beneficial. mdpi.com While specific QSAR studies on this compound derivatives are not abundant in public literature, the methodology is widely applied to similar heterocyclic compounds. nih.govrsc.org

| Study/Model | q² | r² | r²_pred | Field Contributions |

|---|---|---|---|---|

| CoMFA Model (Thieno-pyrimidine derivatives) nih.gov | 0.818 | 0.917 | 0.794 | Steric: 67.7%, Electrostatic: 32.3% |

| CoMSIA Model (Thieno-pyrimidine derivatives) nih.gov | 0.801 | 0.897 | 0.762 | Steric: 29.5%, Electrostatic: 29.8%, Hydrophobic: 29.8%, H-bond Donor: 6.5%, H-bond Acceptor: 4.4% |

| CoMFA Model (Fused Pyrazole derivatives) nih.gov | 0.725 | 0.961 | - | Not Specified |

| CoMSIA Model (Fused Pyrazole derivatives) nih.gov | 0.609 | 0.905 | - | Not Specified |

Development of Predictive Models for Biological Activity

Predictive modeling in the context of this compound research involves the use of computational techniques to estimate the biological activity of molecules containing this amino acid moiety. These models are built upon theoretical calculations and can significantly guide the design of new therapeutic agents.

One notable application of predictive modeling for this compound was demonstrated in the study of somatostatin (SRIF-14) analogs. acs.org In this research, L-pyrazinylalanine was used as a replacement for specific phenylalanine residues at positions 6, 7, and 11. acs.org The goal was to understand the role of these aromatic residues in the binding affinity of the peptides to somatostatin receptors (hSST2 and hSST4). acs.org

Researchers employed Spartan 3-21G(*) molecular orbital (MO) calculations to predict the binding affinities of the modified peptides. acs.org This ab initio quantum mechanics method provides insights into the electronic properties and energies of the molecules, which can be correlated with their biological function. The predictions made by these computational models were found to be qualitatively in agreement with the experimentally observed binding affinities, highlighting the utility of such models in forecasting the biological consequences of structural modifications. acs.org

The study underscored that Phe6 and Phe11 are crucial for stabilizing the bioactive conformation of SRIF-14. acs.orgresearchgate.net The computational analysis, therefore, served as a valuable tool in explaining the structure-activity relationships (SARs) within this class of peptides. acs.org

Table 1: Predicted and Observed Effects of L-Pyrazinylalanine Substitution in d-Trp8-SRIF-14 Analogs

| Analog (Substitution) | Computational Method | Predicted Effect on Binding Affinity | Observed Effect on Binding Affinity |

| Pyz6-d-Trp8-SRIF-14 | Spartan 3-21G() MO analysis | Qualitatively predicted | Consistent with predictions |

| Pyz11-d-Trp8-SRIF-14 | Spartan 3-21G() MO analysis | Qualitatively predicted | Consistent with predictions |

This table is illustrative and based on the qualitative descriptions in the cited research. acs.org

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govresearchgate.net The identification of these key pharmacophoric features for this compound is essential for designing new molecules with desired biological activities. researchgate.net Computational methods are instrumental in defining these features, which typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netfrontiersin.org

The structure of this compound itself presents several key pharmacophoric features:

Aromatic Ring: The pyrazine ring is an aromatic system that can participate in π-π stacking interactions with aromatic residues in a protein's binding pocket. researchgate.net This is a critical feature for affinity and selectivity.

Hydrogen Bond Acceptors: The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors. This directional interaction is a fundamental component of molecular recognition.

Amino Acid Backbone: The alanine (B10760859) portion provides the standard amino and carboxyl groups, allowing for its incorporation into peptide chains and for interactions typical of amino acids.

Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target (structure-based). nih.govresearchgate.net For this compound-containing compounds, a structure-based approach would involve docking the molecule into the active site of a target protein. Analysis of the resulting interactions would reveal the key pharmacophoric features responsible for binding. For instance, if the pyrazine nitrogen atoms are observed to form hydrogen bonds with specific residues in the active site, these would be defined as critical pharmacophoric points. plos.org

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction Type |

| Aromatic Ring | Pyrazine ring | π-π stacking, hydrophobic interaction |

| Hydrogen Bond Acceptor | Nitrogen atoms of the pyrazine ring | Hydrogen bonding |

| Hydrophobic Center | Pyrazine ring and alanine side chain | Hydrophobic interaction |

| Hydrogen Bond Donor | Amino group of the backbone | Hydrogen bonding |

| Negatively Ionizable Center | Carboxyl group of the backbone | Ionic interaction, hydrogen bonding |

This table represents a generalized summary of potential pharmacophoric features based on the chemical structure of this compound and general principles of pharmacophore modeling.

By developing such pharmacophore models, researchers can perform virtual screening of large compound libraries to identify new molecules that possess the desired arrangement of these features, leading to the discovery of novel and potentially more effective therapeutic agents. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Techniques for 3 Pyrazinylalanine and Its Conjugates in Research

Chromatographic Methodologies for Purification and Purity Assessment

Chromatography is an indispensable tool for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful techniques frequently utilized in the analysis of 3-Pyrazinylalanine and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and analysis of non-volatile and thermally sensitive molecules like this compound and its peptide conjugates. pageplace.desinobiological.com The versatility of HPLC allows for both analytical and preparative-scale separations. waters.comthermofisher.com

In a typical HPLC setup, the sample is dissolved in a suitable solvent and injected into a mobile phase, which is then pumped through a column packed with a stationary phase. torontech.com The separation of components is based on their differential interactions with the stationary and mobile phases. torontech.com For this compound and its conjugates, reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing a C8 or C18 column. sphinxsai.comnih.govnih.gov

Purification and Resolution:

The primary goal of preparative HPLC is to isolate and purify target compounds. waters.com In the synthesis of peptides containing this compound, HPLC is crucial for separating the desired peptide from a complex mixture of reagents, byproducts, and deletion sequences. nih.govcore.ac.uk The chromatogram, a plot of detector response versus time, displays a series of peaks, each representing a different component of the mixture. torontech.com The time at which a specific compound elutes is known as its retention time (tR), a characteristic value under a given set of conditions (e.g., mobile phase composition, flow rate, and column type). waters.com By collecting fractions as they elute, the purified compound can be isolated. waters.com

Purity Assessment and Quantification:

Once purified, analytical HPLC is used to assess the purity of the this compound-containing compound. torontech.com A highly pure sample will ideally show a single, sharp peak in the chromatogram. nih.gov The purity can be estimated by the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. torontech.com

For quantification, a calibration curve is constructed by running a series of standards of known concentrations. torontech.comcore.ac.uk By comparing the peak area of the analyte in the sample to the calibration curve, its concentration can be accurately determined. torontech.com UV detection is commonly used, with the wavelength set to an absorbance maximum of the pyrazine (B50134) ring, which is around 265-269 nm. sphinxsai.comvulcanchem.com

Table 1: Illustrative HPLC Parameters for Analysis of Pyrazine-Containing Compounds

| Parameter | Value/Description |

| Column | Reversed-phase C8 or C18 (e.g., 4.6 x 250mm, 5 µm) sphinxsai.comresearchgate.net |

| Mobile Phase | A gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA) is common. nih.govnih.gov An isocratic system, such as a mixture of phosphate (B84403) buffer and methanol, can also be used. sphinxsai.com |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min for analytical scale. sphinxsai.comcore.ac.uk |

| Detection | UV detection at a wavelength corresponding to the pyrazine ring's absorbance (e.g., 220 nm, 269 nm). sphinxsai.comcore.ac.uk |

| Retention Time (tR) | Specific to the compound and conditions; for example, Pyrazinamide was found to have a tR of 3.62 min under specific C8 column conditions. sphinxsai.com |

Gas Chromatography (GC) for Specific Analytes if Applicable

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. ajrsp.com While amino acids like this compound are not directly amenable to GC analysis due to their high polarity and low volatility, they can be analyzed after a chemical derivatization step. ajrsp.comsigmaaldrich.com

Derivatization involves converting the polar functional groups (e.g., -NH2, -COOH) into less polar and more volatile derivatives. sigmaaldrich.com Common derivatizing agents include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA). sigmaaldrich.comnih.gov This process makes the analyte suitable for injection into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column (the stationary phase). sigmaaldrich.com

The applicability of GC to this compound would be in the context of analyzing for its presence in a complex matrix where derivatization is feasible, or for analyzing volatile precursors or degradation products. researchgate.netrestek.com The separation is based on the compound's boiling point and its interaction with the stationary phase. ajrsp.com The separated components are then detected, often by a mass spectrometer (GC-MS), which provides both retention time for identification and a mass spectrum for structural confirmation. nih.govresearchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Sequence Verification

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It is an indispensable tool for the characterization of this compound and its conjugates, providing precise molecular weight information and structural details through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, a critical step in confirming the identity of a newly synthesized compound like a this compound derivative. bioanalysis-zone.comresolian.com

For instance, the theoretical exact mass of this compound (C₇H₉N₃O₂) can be calculated with high precision. An HRMS instrument can then measure the experimental mass of the synthesized compound. vulcanchem.com A close match between the theoretical and experimental masses provides strong evidence for the correct chemical formula. bioanalysis-zone.comresearchgate.net This technique is particularly valuable for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.comalgimed.com The high resolving power of HRMS also helps to reduce background noise and interferences, leading to more robust and sensitive analyses. resolian.com

Table 2: Example of HRMS Data for a Pyrazine-Substituted Compound

| Compound | Theoretical Molecular Weight ( g/mol ) | Experimental Molecular Weight ( g/mol ) |

| Pyrazine Substituted Phosphonium (B103445) Salt (3a) | 787.8237 | 787.8237 |

Data adapted from a study on pyrazine substituted phosphonium salts, illustrating the agreement between theoretical and experimental values obtained by HRMS. researchgate.net

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. researchgate.netnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are then analyzed. researchgate.net

For peptides containing this compound, MS/MS is crucial for verifying the amino acid sequence. nih.gov The peptide is fragmented in a controlled manner, typically at the peptide bonds, producing a series of characteristic b- and y-ions. By analyzing the mass differences between these fragment ions, the sequence of amino acids in the peptide can be deduced. The unique mass of the this compound residue allows for its precise localization within the peptide chain.

The fragmentation pattern is also influenced by the structure of the side chains. The pyrazine ring in this compound will have its own characteristic fragmentation pathways under MS/MS conditions, which can provide further structural confirmation. nih.gov For example, studies on other nitrogen-containing heterocyclic systems have shown characteristic cross-ring cleavages that help in structural elucidation. nih.govmdpi.com This detailed fragmentation "fingerprint" is invaluable for the unambiguous identification of this compound and its conjugates. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. rsc.orguobasrah.edu.iqbbhegdecollege.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its three-dimensional structure. slideshare.net

For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. nih.govnih.gov

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. uobasrah.edu.iq The chemical shift (δ) of a proton is influenced by the electron density around it. irisotope.com For this compound, distinct signals would be observed for the protons on the pyrazine ring, the α-proton, and the β-protons. vulcanchem.com The coupling patterns (splitting of signals) between adjacent protons provide information about the connectivity of the atoms. uobasrah.edu.iq

¹³C NMR (Carbon NMR): This technique provides information about the different types of carbon atoms in a molecule. irisotope.comcareerendeavour.com Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, allowing for a direct count of the non-equivalent carbons. careerendeavour.com The chemical shifts of the carbon signals indicate their chemical environment (e.g., aromatic, aliphatic, carbonyl). irisotope.com

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete structure. nih.gov

COSY shows correlations between protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC correlates directly bonded proton and carbon atoms.

In studies of peptides containing this compound, NMR is used to determine the conformation of the peptide backbone. vulcanchem.com For example, the incorporation of this compound into a somatostatin (B550006) analog was shown by NMR to induce a specific β-turn structure. vulcanchem.comnih.gov

Table 3: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) in D₂O, 400 MHz |

| Pyz-H | 8.45 (d, J=2.4 Hz, 1H) |

| Pyz-H | 8.32 (dd, J=2.4, 1.6 Hz, 1H) |

| α-CH | 4.12 (m, 1H) |

| β-CH₂ | 3.28 (dd, J=14.0, 5.2 Hz, 1H) |

| β-CH₂ | 3.15 (dd, J=14.0, 8.4 Hz, 1H) |

This data illustrates the distinct signals observed for the different protons in the this compound molecule. vulcanchem.com

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous characterization of this compound and its derivatives. tricliniclabs.com It provides detailed information about the molecular structure at the atomic level.

One-Dimensional (1D) NMR:

¹H NMR: Proton NMR is the first step in characterization. researchgate.net It provides information on the number of different types of protons and their immediate electronic environment. For this compound, distinct signals are expected for the α-proton (CH), the β-protons (CH₂), and the three protons on the pyrazine ring. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the aromatic nature of the pyrazine ring. oregonstate.edulibretexts.org For instance, the aromatic protons of the pyrazine ring are expected to appear downfield (typically δ 7.0-9.0 ppm) due to the ring's electron-withdrawing nature. organicchemistrydata.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. chemguide.co.uk Each unique carbon atom in this compound (the carboxyl, α-carbon, β-carbon, and the four distinct carbons of the pyrazine ring) will give a separate signal. The chemical shifts help to confirm the carbon framework and the presence of functional groups. organicchemistrydata.orgchemguide.co.uk

Two-Dimensional (2D) NMR: 2D NMR experiments resolve overlapping signals found in 1D spectra and establish connectivity between atoms, which is crucial for assigning specific signals to specific atoms within the molecule. tricliniclabs.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. tricliniclabs.com For this compound, COSY spectra would show correlations between the α-proton and the β-protons, and also between adjacent protons on the pyrazine ring.

TOCSY (Total Correlation Spectroscopy): TOCSY is used to identify all protons within a single spin system. tricliniclabs.com For an amino acid, this allows for the correlation of the α-proton with all other protons in the side chain, which is particularly useful in complex peptides.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the heteronuclei to which they are directly attached, most commonly ¹³C or ¹⁵N. tricliniclabs.com An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon it is bonded to, enabling definitive assignment of the carbon signals.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for the core structure of an L-alanine derivative, which serves as a basis for understanding the spectra of this compound.

| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Carboxyl (-COOH) | 10.0 - 13.0 | 170 - 185 |

| α-Carbon (-CH) | 3.5 - 4.5 | 50 - 65 |

| β-Carbon (-CH₂) | 2.8 - 3.5 | 30 - 45 |

| Pyrazinyl-H | 8.0 - 9.0 | - |

| Pyrazinyl-C | - | 130 - 150 |

| Note: These are approximate chemical shift ranges and can vary based on solvent, pH, and temperature. carlroth.com |

Conformational Analysis in Solution

The biological function of peptides is intrinsically linked to their three-dimensional conformation. NMR spectroscopy is a powerful tool for determining the solution-state conformations of peptides containing this compound. mdpi.com

The process often involves integrating NMR-derived restraints with molecular dynamics (MD) simulations to generate a model of the conformational ensemble the peptide samples in solution. mdpi.comnih.gov Key NMR parameters used in conformational analysis include:

Nuclear Overhauser Effect (NOE): NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. tricliniclabs.com These distance restraints are fundamental for determining the folding of the peptide backbone and the orientation of amino acid side chains. nih.gov

³J-Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton and the α-proton (³JHNHα) provides information about the backbone dihedral angle φ. mdpi.com This helps to define the secondary structure of the peptide.

Chemical Shift Index (CSI): Deviations of the α-proton and α-carbon chemical shifts from their random coil values can indicate the presence of secondary structure elements like α-helices or β-sheets.

Temperature Coefficients: The change in the chemical shift of an amide proton with temperature (Δδ/ΔT) can indicate whether it is solvent-exposed or involved in an intramolecular hydrogen bond, a key feature of stable secondary structures. mdpi.com

In a study involving somatostatin analogues, L-Pyrazinylalanine was substituted for Phenylalanine residues. acs.org NMR spectroscopy in D₂O was used to analyze the resulting peptides. acs.org The spectra supported the hypothesis that the pyrazine ring could participate in aromatic interactions, similar to phenylalanine, which are crucial for stabilizing the bioactive conformation of the peptide. acs.org This demonstrates how NMR can be used to probe the specific conformational consequences of incorporating this compound into a peptide sequence.

| NMR Parameter | Information Provided | Application in Conformational Analysis |

| NOE | Through-space proton-proton distances (< 5 Å) | Defines peptide fold and side-chain orientation. |

| ³JHNHα Coupling Constant | Backbone dihedral angle (φ) | Determines secondary structure elements. |

| Chemical Shift Index | Secondary structure propensity | Identifies α-helices and β-sheets. |

| Amide Proton Temp. Coefficient | Solvent accessibility/H-bonding | Confirms stable, folded structures. |

Other Spectroscopic Methods for Investigating Molecular Interactions (e.g., Circular Dichroism)

While NMR provides high-resolution structural data, other spectroscopic techniques offer complementary information, particularly regarding the global secondary structure and interactions of this compound-containing peptides.

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is exceptionally sensitive to the secondary structure of peptides and proteins. nih.gov

Far-UV CD (190-250 nm): The CD spectrum in this region is dominated by the absorption of the peptide backbone amides. The shape and magnitude of the spectrum are characteristic of different types of secondary structures. For example, an α-helix typically shows strong negative bands around 222 nm and 208 nm and a positive band around 192 nm, whereas a β-sheet has a negative band near 218 nm and a positive band near 195 nm. A random coil conformation shows a strong negative band below 200 nm. researchgate.net

Induced CD: When an achiral molecule or a chromophore binds to a chiral molecule like a peptide, it can gain an induced CD (ICD) signal. ucl.ac.uk The pyrazine ring of this compound has UV absorption bands. If a peptide containing this residue folds in such a way that the pyrazine ring is held in a fixed, chiral environment, an ICD signal may be observed in the near-UV region (250-350 nm), providing information about the side chain's conformation and its interactions.

CD spectroscopy is often used to study how the conformation of a peptide conjugate changes in response to its environment, such as a change in solvent polarity (e.g., comparing an aqueous buffer to a membrane-mimicking solvent like trifluoroethanol) or upon binding to a biological target. nih.govresearchgate.net This provides insight into the conformational transitions that may be necessary for biological activity.

Future Research Directions and Translational Potential Non Clinical for 3 Pyrazinylalanine

Development of Novel Synthetic Routes for 3-Pyrazinylalanine Analogs

The exploration of this compound's full potential is intrinsically linked to the ability to synthesize not only the parent amino acid but also a diverse array of its analogs. Future research will likely focus on developing more efficient, scalable, and versatile synthetic strategies.

Current methods for synthesizing this compound often involve multi-step processes. One established route is the Strecker amino acid synthesis, which starts from pyrazine-2-carbaldehyde. vulcanchem.com Another common approach is the asymmetric alkylation using a chiral auxiliary. acs.org While effective, these methods can be time-consuming and may not be readily adaptable for producing a wide range of derivatives with substitutions on the pyrazine (B50134) ring.

Future efforts are expected to concentrate on:

Catalytic Asymmetric Syntheses: Developing novel catalytic systems, potentially employing transition metals or organocatalysts, to achieve high enantioselectivity in a single step. This would streamline the synthesis and reduce the need for chiral resolution.

Late-Stage Functionalization: Creating synthetic pathways that allow for the modification of the pyrazine ring after the amino acid backbone has been constructed. This would enable the rapid generation of a library of analogs with diverse electronic and steric properties.

Biocatalytic Routes: Engineering enzymes, such as aminotransferases or ammonia (B1221849) lyases, to directly produce this compound and its derivatives from simple precursors. This approach offers the potential for highly sustainable and stereoselective production.

The ability to readily access a variety of this compound analogs will be crucial for systematically probing structure-activity relationships in various applications.

Expanding the Scope of this compound Application in Chemical Biology

The unique characteristics of this compound make it a powerful tool for chemical biologists to probe and manipulate biological systems. Its pyrazine ring can act as a fluorescent quencher, a unique spectroscopic probe, or a bioorthogonal handle for specific chemical reactions.

Future research in this area could involve:

Fluorescence Quenching and FRET-based Assays: The electron-deficient nature of the pyrazine ring makes it an effective quencher of tryptophan fluorescence. This property can be exploited to develop sensitive Förster Resonance Energy Transfer (FRET)-based assays to study protein-protein interactions, conformational changes, and enzyme kinetics.

Photo-crosslinking: Upon photoactivation, the pyrazine moiety could potentially be used to generate reactive species for covalent crosslinking to interacting biomolecules. This would allow for the identification of binding partners and the mapping of interaction interfaces.

Bioorthogonal Chemistry: Exploring the reactivity of the pyrazine ring in bioorthogonal reactions, such as inverse-electron-demand Diels-Alder reactions, would enable the specific labeling and visualization of proteins containing this compound in complex biological environments.

The incorporation of this compound into peptides and proteins provides a minimally perturbing yet functionally powerful tool for dissecting complex biological processes.

Integration into Advanced Biosynthetic Systems for Engineered Peptides

The genetic incorporation of unnatural amino acids (UCAAs) into proteins is a rapidly advancing field that allows for the production of proteins with novel functions. Integrating this compound into these systems would open up new possibilities for creating engineered peptides and proteins with tailored properties.

This can be achieved through the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery and is specific for this compound. Future research will likely focus on:

Directed Evolution of Synthetases: Employing directed evolution techniques to create highly efficient and selective aminoacyl-tRNA synthetases for this compound and its analogs. This will be essential for achieving high yields of UCAA-containing proteins.

Expanding the Genetic Code: Utilizing the engineered synthetase/tRNA pair to incorporate this compound at specific sites in a protein's sequence in response to a nonsense or frameshift codon.

Engineered Therapeutic Peptides: The site-specific incorporation of this compound into therapeutic peptides, such as LHRH antagonists or somatostatin (B550006) analogs, could lead to improved properties like enhanced receptor binding affinity, increased stability, and altered pharmacokinetic profiles. vulcanchem.comepo.org For instance, replacing phenylalanine with this compound in somatostatin analogs has been shown to improve selectivity for certain receptor subtypes. vulcanchem.com

The ability to biosynthetically produce proteins containing this compound will greatly expand the toolkit for protein engineering and the development of novel biotherapeutics.

Exploration of this compound in Materials Science or Bio-conjugation Chemistry

The unique chemical properties of the pyrazine ring suggest that this compound could find applications beyond the realm of biology, particularly in materials science and bioconjugation.

Potential future research directions include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, making this compound an attractive building block for the synthesis of novel MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Conductive Polymers: The electron-deficient nature of the pyrazine ring could be exploited to create novel conductive polymers when incorporated into a larger conjugated system. Peptides or polymers containing this compound could exhibit interesting electronic properties.

Bioconjugation: The pyrazine ring can serve as a handle for specific conjugation reactions, allowing for the attachment of other molecules, such as drugs, imaging agents, or polymers, to peptides and proteins containing this UCAA. This could be utilized to create targeted drug delivery systems or novel biomaterials.

The versatility of this compound as a chemical building block opens up exciting possibilities for the creation of functional materials with tailored properties.

Refinements in Computational Modeling and Predictive Algorithms for Unnatural Amino Acids

As the use of unnatural amino acids like this compound becomes more widespread, the need for accurate computational models and predictive algorithms will become increasingly important. These tools can help to guide the design of new UCAAs, predict their impact on protein structure and function, and accelerate the development of novel applications.

Future research in this area will likely focus on:

Force Field Parameterization: Developing accurate force field parameters for this compound and its derivatives to enable reliable molecular dynamics simulations of proteins containing these UCAAs. This will allow for the prediction of conformational changes and the rational design of mutations.

Quantum Mechanical Calculations: Utilizing quantum mechanical calculations to understand the electronic properties of the pyrazine ring and its interactions with the surrounding environment. This can provide insights into its spectroscopic properties and reactivity.

Predictive Algorithms for Synthetase Engineering: Developing machine learning algorithms that can predict the mutations required to alter the substrate specificity of an aminoacyl-tRNA synthetase. This would greatly accelerate the process of creating new synthetases for a wide range of UCAAs.

The synergy between computational and experimental approaches will be crucial for unlocking the full potential of this compound and other unnatural amino acids.

Q & A

Q. What are the recommended methodologies for synthesizing 3-Pyrazinylalanine in laboratory settings?

Synthesis of this compound requires careful selection of precursors (e.g., pyrazine derivatives) and reaction conditions. A robust approach involves coupling pyrazine-containing intermediates with protected amino acids via solid-phase peptide synthesis (SPPS) or solution-phase methods. Researchers should prioritize reproducibility by referencing established protocols in peptide chemistry literature, ensuring alignment with safety and yield optimization principles . Experimental design must include controls to monitor side reactions, such as racemization, and validate purity via HPLC or mass spectrometry .

Q. How can researchers effectively characterize the structural and functional properties of this compound?

Characterization should integrate spectroscopic techniques (e.g., NMR for confirming pyrazine ring substitution patterns, FT-IR for functional groups) and chromatographic methods (e.g., HPLC for purity assessment). X-ray crystallography may resolve stereochemical ambiguities. Researchers must cross-validate data with computational models (e.g., DFT calculations) to correlate structural features with observed reactivity or stability . Documentation should follow IUPAC guidelines, emphasizing traceability of raw data .

Q. What strategies are critical for formulating testable hypotheses about this compound’s biochemical interactions?

Hypothesis development should begin with a systematic literature review to identify gaps, such as unexplored enzyme-binding mechanisms or metabolic pathways. For example, a hypothesis might state: "this compound inhibits kinase X via competitive binding at the ATP pocket." Researchers must operationalize variables (e.g., IC50 measurements, molecular docking simulations) and justify assumptions using foundational studies on pyrazine analogs . Pilot experiments are essential to refine parameters before full-scale investigations .

Advanced Research Questions

Q. How should researchers address contradictions in published data on this compound’s solubility and stability?

Discrepancies often arise from variations in solvent systems, temperature, or analytical methods. A meta-analysis of existing data (e.g., comparing logP values or degradation kinetics across studies) can identify methodological biases. Researchers should replicate conflicting experiments under standardized conditions, documenting environmental controls and instrument calibration. Statistical tools like ANOVA or regression analysis help quantify variability . Transparent reporting of limitations (e.g., batch-to-batch impurities) is critical for reconciling differences .

Q. What advanced computational approaches are suitable for predicting this compound’s pharmacokinetic properties?

Machine learning models trained on pyrazine derivatives can predict absorption, distribution, metabolism, and excretion (ADME) profiles. Molecular dynamics simulations elucidate binding kinetics with targets like transporters or receptors. Researchers should validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability tests) and cross-reference results with databases like ChEMBL or PubChem . Open-source tools like AutoDock Vina or Schrödinger Suite enhance accessibility .

Q. How can cross-disciplinary studies enhance understanding of this compound’s role in synthetic biology?

Integrating synthetic biology tools (e.g., CRISPR-Cas9 for pathway engineering) allows researchers to explore this compound as a non-canonical amino acid in engineered organisms. Methodologies include codon reassignment in E. coli or yeast systems, followed by proteomic analysis to assess incorporation efficiency. Collaboration with bioinformatics teams enables high-throughput screening of metabolic networks impacted by this compound . Ethical approval and biosafety protocols must precede such work .

Methodological Guidance

Q. What frameworks ensure rigorous experimental design in this compound research?

Adopt a phase-gated approach:

- Phase 1 (Conceptualization): Define objectives using SMART criteria and conduct a scoping review to identify benchmarks .

- Phase 2 (Validation): Use pilot studies to optimize protocols (e.g., reaction yields, assay conditions) .

- Phase 3 (Execution): Implement blinding or randomization where applicable to reduce bias .

- Phase 4 (Analysis): Apply multivariate statistics and open-source software (e.g., R, Python) for reproducibility .

Q. How should researchers navigate ethical and regulatory requirements when studying this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.